molecular formula C5H4Cl2N2O2 B1605790 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one CAS No. 51355-97-6

4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one

Cat. No.: B1605790
CAS No.: 51355-97-6
M. Wt: 195 g/mol
InChI Key: IUNZCCKUTRMPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one is a chemical compound with a pyridazinone core structure It is characterized by the presence of two chlorine atoms at the 4 and 5 positions, a hydroxymethyl group at the 2 position, and a ketone group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one typically involves the chlorination of a pyridazinone precursor. One common method includes the reaction of 4,5-dichloropyridazine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the compound in high purity. The specific conditions and reagents used can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4,5-Dichloro-2-(carboxymethyl)pyridazin-3(2H)-one.

    Reduction: 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-ol.

    Substitution: 4,5-Dimethoxy-2-(hydroxymethyl)pyridazin-3(2H)-one.

Scientific Research Applications

4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s ability to form hydrogen bonds and interact with nucleophilic sites is often crucial to its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloropyridazin-3(2H)-one
  • 2-Hydroxymethylpyridazin-3(2H)-one
  • 4,5-Dichloro-2-methylpyridazin-3(2H)-one

Uniqueness

4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one is unique due to the combination of its chlorine substituents and hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other pyridazinone derivatives.

Properties

IUPAC Name

4,5-dichloro-2-(hydroxymethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2/c6-3-1-8-9(2-10)5(11)4(3)7/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNZCCKUTRMPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)C(=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344386
Record name 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51355-97-6
Record name 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Reactant of Route 3
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Reactant of Route 5
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.